

Spectroscopic Data and Analysis of Tetrabutylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrabutylammonium chloride*

Cat. No.: B042639

[Get Quote](#)

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tetrabutylammonium chloride** (TBAC). It is intended for researchers, scientists, and professionals in drug development who utilize this quaternary ammonium salt in their work. This document outlines the characteristic spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

Spectroscopic Data of Tetrabutylammonium Chloride

The following tables summarize the key spectroscopic data for **tetrabutylammonium chloride**, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (90 MHz, CDCl₃)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	Multiplet	8H	N-CH ₂ - (Methylene group adjacent to Nitrogen)
~1.6	Multiplet	8H	-CH ₂ - (Methylene group)
~1.4	Multiplet	8H	-CH ₂ - (Methylene group)
~1.0	Triplet	12H	-CH ₃ (Terminal methyl group)

¹³C NMR Spectrum (CDCl₃)[2][3]

Chemical Shift (ppm)	Assignment
~58.6	N-CH ₂ - (Methylene group adjacent to Nitrogen)
~24.0	-CH ₂ - (Methylene group)
~19.6	-CH ₂ - (Methylene group)
~13.6	-CH ₃ (Terminal methyl group)

Infrared (IR) Spectroscopy

The infrared spectrum of **tetrabutylammonium chloride** is characterized by the vibrational modes of the C-H and C-N bonds within its structure. The data below is typical for an ATR-IR measurement.[4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretching (asymmetric and symmetric) of CH ₂ and CH ₃ groups
1480-1460	Medium	C-H bending (scissoring) of CH ₂ and CH ₃ groups
~1380	Weak	C-H bending (umbrella) of CH ₃ groups
~980-900	Medium	C-N stretching

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for NMR and IR analysis of **tetrabutylammonium chloride**.

NMR Spectroscopy Protocol

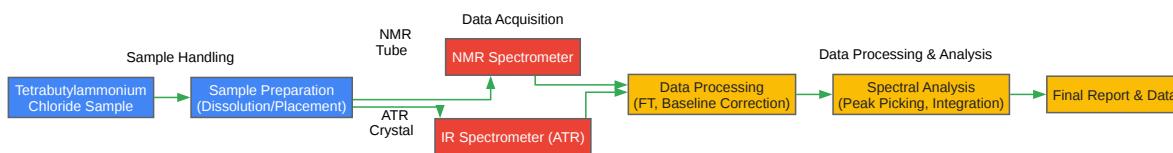
This protocol outlines the steps for preparing a sample of **tetrabutylammonium chloride** for ¹H and ¹³C NMR analysis.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **tetrabutylammonium chloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Instrumental Analysis:

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 90-degree pulse, 2-5 second relaxation delay, 16-64 scans).
- Acquire the ^{13}C NMR spectrum using appropriate parameters, which may include proton decoupling to simplify the spectrum (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the solvent peak or internal standard.

Infrared (IR) Spectroscopy Protocol

This protocol describes a common method for obtaining an IR spectrum of a solid sample like **tetrabutylammonium chloride** using an Attenuated Total Reflectance (ATR) accessory.


- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.
 - Place a small amount of the solid **tetrabutylammonium chloride** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrumental Analysis:
 - Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere

(e.g., CO₂, H₂O).

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
- Process the spectrum by performing the background subtraction and ATR correction if necessary.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships within the tetrabutylammonium cation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **tetrabutylammonium chloride**.

Caption: Structure of the tetrabutylammonium cation and the origin of its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]
- 2. Tetrabutyl ammonium chloride(1112-67-0) 13C NMR spectrum [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Tetrabutylammonium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042639#spectroscopic-data-nmr-ir-for-tetrabutylammonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com